N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3,4-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-4-24-17-10-9-16(14-6-5-7-15(20(14)17)22(24)26)23-21(25)13-8-11-18(27-2)19(12-13)28-3/h5-12H,4H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJYXORZRXBBBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC(=C(C=C4)OC)OC)C=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3,4-dimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzo[cd]indole Core: This step often involves the cyclization of a suitable precursor, such as a 2-aminobenzophenone derivative, under acidic or basic conditions to form the indole ring system.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions, using reagents like ethyl iodide or ethyl bromide in the presence of a strong base such as sodium hydride.
Oxidation to Form the Oxo Group:
Attachment of the Dimethoxybenzamide Moiety: The final step involves the coupling of the benzo[cd]indole core with 3,4-dimethoxybenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydride, triethylamine.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
Biological Activities
Research has identified several significant biological activities associated with this compound:
1. Anticancer Properties
- Mechanism : The compound has shown efficacy against various cancer cell lines, including breast (MCF-7) and colon cancer cells. It induces apoptosis and inhibits cell proliferation through mechanisms involving the activation of caspases and the generation of reactive oxygen species (ROS) .
- Case Study : In vitro studies demonstrated a 50% reduction in cell viability at a concentration of 10 µM after 48 hours in MCF-7 cells, indicating its potential as an anticancer agent.
2. Anti-inflammatory Effects
- Target : N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3,4-dimethoxybenzamide acts as a small molecule inhibitor targeting tumor necrosis factor-alpha (TNF-α), which plays a crucial role in inflammatory processes .
- Implications : By inhibiting TNF-α signaling pathways, this compound may offer therapeutic benefits in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
3. Antimicrobial Activity
- Scope : Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains, suggesting its potential as an antibacterial agent .
- Research Findings : The compound has been tested against Gram-positive bacteria, showing promising results that warrant further exploration.
Table 1: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Anticancer | Inhibits growth in breast and colon cancer | |
| Anti-inflammatory | Inhibits TNF-α signaling pathways | |
| Antimicrobial | Effective against Gram-positive bacteria |
Mechanism of Action
The mechanism of action of N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways, where the compound acts as an inhibitor or activator, depending on its binding affinity and the nature of the target.
Comparison with Similar Compounds
Structural Analogues with Benzo[cd]indole Cores
The benzo[cd]indole scaffold is a common feature in several synthesized compounds, particularly sulfonamide derivatives. Below is a comparative analysis:
Key Observations :
- Substituent Impact : The target compound’s benzamide group (vs. sulfonamide in analogs) may alter solubility and receptor binding. Sulfonamides like 4e exhibit strong TNF-α inhibition due to their polar sulfonyl groups , whereas benzamides (e.g., ADX61623 in ) modulate hormone receptors via hydrophobic interactions .
- Synthetic Efficiency : Sulfonamide derivatives (e.g., 4c , 4e ) are synthesized with moderate to high yields (10–68%) using DMF as a solvent and Et₃N/DMAP as catalysts . Benzamide synthesis (e.g., ) typically employs acyl chlorides and amines, suggesting similar feasibility for the target compound.
Comparison with 3,4-Dimethoxybenzamide Derivatives
Benzamide derivatives with 3,4-dimethoxy groups are pharmacologically significant. Examples include:
Key Observations :
Key Insights :
- Bioactivity Gaps : While sulfonamide analogs show TNF-α inhibition, benzamides like ADX61623 target hormone receptors, implying divergent therapeutic applications .
- Synthetic Challenges : The benzo[cd]indole core’s rigidity may complicate purification compared to simpler benzamides (e.g., ), which are characterized via NMR and X-ray crystallography .
Biological Activity
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3,4-dimethoxybenzamide is a synthetic compound that has garnered attention due to its potential therapeutic properties. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C18H20N2O3
Molecular Weight: 320.36 g/mol
CAS Number: 302935-57-5
The compound features an indole core structure fused with a benzene ring and an amide linkage. The presence of the dimethoxybenzamide moiety enhances its lipophilicity and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Indole Core: This can be achieved through Fischer indole synthesis by reacting phenylhydrazine with an appropriate aldehyde or ketone.
- Introduction of the Ethyl Group: Alkylation using ethyl halides in the presence of a base facilitates the introduction of the ethyl group.
- Amide Formation: The final step involves reacting the indole derivative with 3,4-dimethoxybenzoyl chloride in the presence of a base to form the amide bond.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Anticancer Activity
Several studies have demonstrated its potential as an anticancer agent. The compound has shown inhibitory effects on cancer cell lines such as:
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Enzyme Inhibition
The compound has been reported to inhibit specific enzymes involved in cancer progression:
- Topoisomerase II Inhibition: This enzyme is crucial for DNA replication and repair. Inhibition leads to DNA damage and apoptosis in cancer cells.
- Protein Kinase Modulation: this compound interacts with various kinases, altering signaling pathways associated with tumor growth.
Study 1: In Vivo Efficacy
A recent study evaluated the in vivo efficacy of this compound in a xenograft model using MCF-7 cells. The results indicated a significant reduction in tumor volume compared to control groups after treatment for four weeks.
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic insights into its anticancer properties. The study revealed that the compound activates caspase pathways leading to apoptosis in HeLa cells.
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Sulfonylation | DCM, TEA, 0°C → RT, 12h | 65–75% | |
| Amidation | THF, DCC/DMAP, 24h | 50–60% |
To improve yields:
- Optimize stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride).
- Use coupling agents like HATU or EDC for amidation .
How can structural ambiguities in this compound be resolved using spectroscopic and crystallographic methods?
[Basic]
Methodological Approach :
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 393.15) .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve stereochemical uncertainties. Co-crystallize with DMSO or ethanol for stable crystal formation .
What biological assays are suitable for evaluating the anti-inflammatory activity of this compound, and how should controls be designed?
[Advanced]
Experimental Design :
- In vitro TNF-α Inhibition :
- Apoptosis Assays :
Q. Data Interpretation :
- Normalize results to vehicle controls.
- Use ANOVA with post-hoc Tukey tests for significance (p < 0.05).
How can computational modeling predict the binding affinity of this compound to acetylcholinesterase (AChE)?
[Advanced]
Methodology :
Q. Key Parameters :
- Binding Energy : ≤ −8.0 kcal/mol suggests high affinity.
- RMSD : ≤ 2.0 Å for stable poses.
How should researchers address discrepancies in IC50 values across different antimicrobial assays?
[Advanced]
Root Cause Analysis :
Q. Mitigation Strategy :
- Replicate assays in triplicate.
- Include internal controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
What HPLC parameters ensure accurate purity analysis of this compound?
[Basic]
Method Development :
Q. Validation :
How does the electronic nature of substituents on the benzamide moiety influence bioactivity?
[Advanced]
SAR Analysis :
- Electron-Donating Groups (e.g., -OCH3) : Enhance solubility and membrane permeability.
- Electron-Withdrawing Groups (e.g., -NO2) : Increase binding to hydrophobic enzyme pockets.
Q. Case Study :
What are the best practices for stability testing under varying storage conditions?
[Basic]
Protocol :
- Temperature : Store at −20°C in amber vials .
- Stability Indicators : Monitor degradation via HPLC every 3 months.
- Accelerated Testing : 40°C/75% RH for 6 weeks to simulate long-term storage .
How can in vivo pharmacokinetic parameters (e.g., half-life, bioavailability) be optimized for this compound?
[Advanced]
Strategies :
- Prodrug Design : Introduce ester groups (e.g., acetyl) to enhance oral absorption .
- Nanoparticle Encapsulation : Use PLGA nanoparticles for sustained release .
- Metabolic Stability : Pre-treat with liver microsomes to assess CYP450-mediated degradation .
What mechanistic insights can transcriptomics provide regarding this compound’s antiproliferative effects?
[Advanced]
Workflow :
Q. Validation :
- qRT-PCR for key genes (e.g., BAX, BCL-2).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
